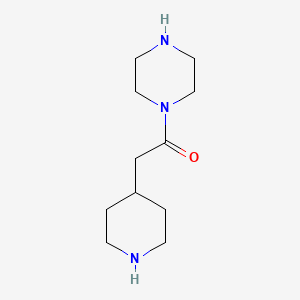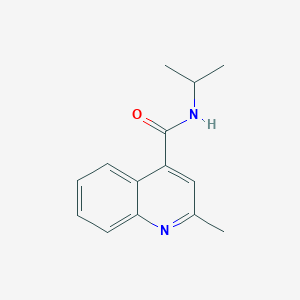![molecular formula C17H14F6N2O3 B7464657 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFPP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 517.51 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes in cancer cells, leading to cell death. It is also believed that this compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound inhibits the activity of enzymes such as tyrosine kinase and histone deacetylase, leading to cell death. In fungi and bacteria, this compound disrupts the cell membrane, leading to their death. This compound has also been shown to have insecticidal properties by inhibiting the activity of certain enzymes in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations as well. It is a relatively new compound, and its properties and potential applications are still being studied. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea. One area of research is to further investigate its potential applications in medicine, agriculture, and material science. Another area of research is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the safety and efficacy of this compound in humans and animals. Overall, this compound is a promising compound with potential applications in various fields, and more research is needed to fully explore its properties and potential.
Métodos De Síntesis
The synthesis of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as chloroform or dichloromethane at a temperature of 60-80°C. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, this compound has been shown to have insecticidal properties and can be used as a pesticide. In material science, this compound has been used as a building block for the synthesis of other compounds with potential applications in optoelectronics and photovoltaics.
Propiedades
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-13-6-12(7-14(8-13)28-10-17(21,22)23)25-15(26)24-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNITNHJVSBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

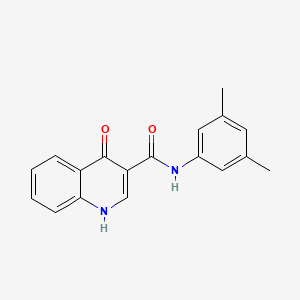
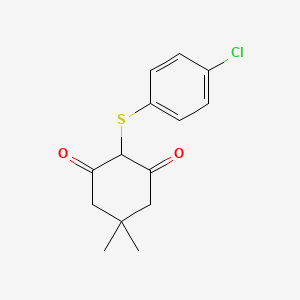
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
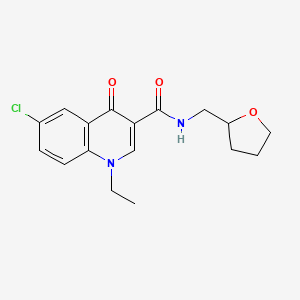
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
